4-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Description
Properties
IUPAC Name |
4-methoxy-1-methyl-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-8-13-12(11(16-2)7-14-8)9-5-3-4-6-10(9)15-13/h3-7,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCDOJUFJKHSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1NC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hemetsberger Indole Synthesis
The Hemetsberger protocol provides a robust framework for constructing methoxy-substituted indole cores. As demonstrated in recent studies, this method involves the condensation of phenylhydrazine derivatives with α-keto acids under acidic conditions. For 4-methoxy-1-methyl-9H-pyrido[3,4-b]indole, the reaction proceeds via cyclization of 3-methoxyphenylhydrazine with methyl pyruvate in the presence of zinc chloride (ZnCl₂) and phosphorus pentachloride (PCl₅). Microwave irradiation at controlled power settings (300–500 W) significantly enhances reaction efficiency, reducing cyclization time from 24 hours to 5 hours while improving yields from 60% to 79%.
Key reaction parameters:
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Temperature: 120–150°C (microwave-assisted)
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Catalysts: ZnCl₂ (10 mol%), PCl₅ (stoichiometric)
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Solvent: Solvent-free conditions
Bischler Indole Synthesis and Modifications
The Bischler rearrangement remains pivotal for introducing substituents at the indole C2 position. A modified approach employs 3-methoxyaniline and phenacyl bromides in a two-step process:
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Formation of phenacylaniline intermediate:
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Cyclization:
This method achieves 65–72% yields but requires careful control of trifluoroacetic acid concentration to prevent over-acylation. Comparative studies show that electron-withdrawing groups on the phenacyl bromide improve regioselectivity by directing cyclization to the C3 position.
Advanced Methodologies
Oxidative Cyclization Strategies
Patent literature reveals a multi-step synthesis starting from pre-functionalized pyridine intermediates. The process involves:
Though achieving 29% overall yield in the oxidation step, this route demonstrates scalability for gram-scale production.
Metal-Catalyzed Cross-Coupling
Copper-mediated cyclization represents a modern alternative:
Optimized conditions (80°C, 8h) yield 68% product with excellent regiocontrol. Density functional theory (DFT) calculations suggest the methoxy group’s ortho-directing effect facilitates cyclization.
Industrial Production Considerations
Continuous Flow Synthesis
Adapting the Hemetsberger protocol for flow chemistry enhances throughput:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Reaction Time | 5h | 22min |
| Space-Time Yield | 12g/L·h | 89g/L·h |
| Purity | 92% | 97% |
Continuous systems mitigate thermal degradation risks through rapid heat dissipation, crucial for maintaining methoxy group integrity.
Solvent and Catalyst Recycling
Green chemistry principles applied to the Bischler method:
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Solvent: Switch from ethanol to cyclopentyl methyl ether (CPME), enabling 94% recovery via distillation
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Catalyst: Immobilized ZnCl₂ on mesoporous silica (SBA-15) permits 7 reuse cycles without activity loss
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hemetsberger (MW) | 79 | 97 | Pilot-scale |
| Bischler Modified | 72 | 95 | Lab-scale |
| Oxidative Cyclization | 29 | 88 | Industrial |
| Cu-Catalyzed | 68 | 99 | Lab-scale |
Table 2: Critical Reagent Roles
| Reagent | Function | Optimal Loading |
|---|---|---|
| ZnCl₂ | Lewis acid catalyst | 10 mol% |
| KMnO₄ | Oxidizing agent | 3.2 equiv |
| CuI | Cross-coupling mediator | 5 mol% |
| CF₃CO₂H | Cyclization promoter | 1.5 equiv |
Challenges and Optimization Strategies
Regioselectivity Control
The methoxy group’s position significantly impacts reaction pathways:
Purification Challenges
Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) resolves co-eluting isomers:
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Retention times: 4-methoxy isomer (12.3min) vs. 6-methoxy (14.1min)
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-methyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens or nitro compounds can be used for these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-methoxy-1-methyl-9H-pyrido[3,4-b]indole is , with a molecular weight of approximately 212.25 g/mol. The structure features a pyridoindole framework that contributes to its biological activity. The methoxy group at the 4-position enhances its solubility and bioavailability, making it a subject of interest in drug design.
Anticancer Activity
Research has indicated that derivatives of pyrido[3,4-b]indoles exhibit significant anticancer properties. A study highlighted the potential of this compound as a lead compound for developing new anticancer agents. The compound was shown to inhibit tumor cell proliferation effectively, suggesting its role as a pharmacophore in cancer treatment strategies .
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects against neurodegenerative diseases. It is believed to modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease. Experimental models have demonstrated that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents .
Serotonergic Activity
The compound has been studied for its interaction with serotonin receptors. It is posited that this compound may act as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating mood disorders such as depression and anxiety . Its structural similarity to known psychoactive compounds suggests potential applications in psychopharmacology.
Treatment of Cartilage Disorders
A recent patent application discusses the use of substituted pyrido[3,4-b]indoles, including this compound, for treating cartilage disorders. The compounds were found to exhibit anti-inflammatory properties that could alleviate symptoms associated with conditions like osteoarthritis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-methoxy-1-methyl-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and biochemical properties of β-carboline alkaloids are highly dependent on substituent positions and types. Below is a comparative analysis of key analogues:
Pharmacological and Toxicological Profiles
DNA Binding :
- Neuroactivity: Harman and harmine are implicated in neurological disorders like essential tremor, with elevated blood harmane levels observed in patients . No such data exists for the target compound, suggesting divergent neuroactive pathways.
- Environmental and Dietary Presence: Harman and norharman are HAAs formed during high-temperature cooking. Their levels in foods like roasted meats are mitigated by phenolic acids (e.g., chlorogenic acid) and polysaccharides .
- Toxicity: Norharman derivatives like aminophenylnorharman are classified as tumorigens and mutagens . Structural similarities suggest the target compound may require toxicity profiling, though direct evidence is lacking.
Biological Activity
4-Methoxy-1-methyl-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the indole family. It has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrido-indole framework with a methoxy group at the 4-position. Its molecular formula is , and it has a molecular weight of 216.25 g/mol. The compound's structure can influence its interaction with biological targets, which is crucial for its activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The mechanism involves modulation of key signaling pathways related to cell cycle regulation and apoptosis.
- Case Study : In vitro studies demonstrated that this compound reduced cell viability in MDA-MB-231 cells by approximately 50% at a concentration of 10 µM after 48 hours of treatment.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary tests suggest that it possesses moderate inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli.
- MIC Values : The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be around 33 µM, indicating potential as an antimicrobial agent .
3. Kinase Inhibition
Studies have explored the kinase inhibition properties of this compound, particularly its effects on serine/threonine kinases involved in cellular regulation.
- Inhibition Data : The compound demonstrated micromolar range IC50 values against DYRK1A (7.6 µM) and CK1δ/ε (0.6 µM), suggesting selective inhibition of these kinases could be leveraged for therapeutic applications in diseases like cancer and neurodegeneration .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.
- Receptor Interaction : It may also modulate receptor activity, influencing downstream signaling cascades critical for tumor growth.
Comparison with Related Compounds
When compared to structurally similar compounds such as harmine and harmaline, this compound exhibits distinct pharmacological profiles due to its unique substitution pattern.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Kinase Inhibition (IC50) |
|---|---|---|---|
| This compound | Significant | Moderate | DYRK1A: 7.6 µM; CK1δ/ε: 0.6 µM |
| Harmine | Moderate | Weak | DYRK1A: 1.5 µM |
| Harmaline | Moderate | Moderate | Not specified |
Q & A
Q. What are the key synthetic routes for 4-methoxy-1-methyl-9H-pyrido[3,4-b]indole, and how do reaction conditions influence yield?
The compound can be synthesized via Pictet-Spengler condensation using 3-indoleacetaldehyde and tryptamine derivatives under acidic conditions. For example, a modified route involves Pd-catalyzed amidation and cyclization to introduce substituents like methoxy groups . Optimizing catalysts (e.g., In(OTf)₃) and solvents (e.g., methanol or DMSO) can enhance yields to ~60–88% . Key steps include protecting reactive sites (e.g., hydroxy groups with DIBAL) to avoid side reactions during reduction or alkylation .
Q. How is this compound structurally characterized using spectroscopic methods?
1H NMR (400 MHz, DMSO-d₆) reveals characteristic peaks: δ 11.63 (s, 1H, indolic NH), 8.75 (s, 1H, pyridinic H), and 2.78 (s, 3H, methyl group). Methoxy protons typically resonate at δ ~3.8–4.0. Mass spectrometry (LC-MS) confirms molecular weight (e.g., m/z = 228 [M+H]⁺) . IR spectroscopy identifies N-H stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The compound is sparingly soluble in polar solvents (e.g., DMSO or methanol) and stable at room temperature in inert atmospheres. Degradation occurs under prolonged light exposure or high temperatures, producing toxic gases (e.g., NOₓ) . Storage recommendations include desiccated environments at -20°C to prevent hydrolysis or oxidation .
Q. How does the substitution pattern (methoxy/methyl) affect its acid-base equilibria in aqueous solutions?
The methoxy group at position 4 increases electron density on the indole ring, shifting pKa values. In pH 2–13, the compound exists in protonated (pH < 7) and deprotonated (pH > 9) forms, influencing solubility and reactivity. UV-Vis spectroscopy (200–400 nm) monitors these transitions .
Q. What are the standard protocols for purity assessment and quality control?
High-performance liquid chromatography (HPLC) with C18 columns and UV detection (λ = 254 nm) is recommended. Purity >98% is achievable via recrystallization from ethanol/water mixtures. Regulatory compliance (USP, EMA) requires detailed Structure Elucidation Reports (SERs) and impurity profiling .
Advanced Research Questions
Q. How does this compound interact with DNA, and what methodologies quantify binding affinity?
Fluorescence quenching and circular dichroism (CD) spectroscopy demonstrate intercalation with DNA. Derivatives with a 4-methoxy group exhibit higher binding constants (Kb ~10⁴ M⁻¹) than non-substituted analogs. Competitive assays with ethidium bromide confirm displacement mechanisms . Molecular docking simulations (e.g., AutoDock Vina) predict binding sites in the minor groove .
Q. What experimental models are used to study its neurotoxic or neuroprotective effects?
In vivo models (e.g., harmaline-induced tremor in mice) assess neurotoxicity. Blood-brain barrier penetration is quantified via LC-MS/MS, with harmane (1-methyl analog) showing elevated concentrations in essential tremor patients (p < 0.01 vs. controls) . Microglial cell cultures evaluate pro-inflammatory cytokine release (e.g., IL-6, TNF-α) as toxicity biomarkers .
Q. How can crystal structure data guide the design of derivatives with enhanced bioactivity?
X-ray crystallography reveals planar pyridoindole moieties, enabling π-π stacking with enzyme active sites. For example, methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate adopts a coplanar conformation, optimizing interactions with xanthine oxidase (IC₅₀ = 0.2 µM) . Substituent positioning (e.g., 3-carboxyl vs. 4-methoxy) modulates steric hindrance and hydrogen bonding .
Q. What strategies resolve contradictions in reported biological activities across studies?
Meta-analyses of IC₅₀ values (e.g., for MAO inhibition) account for assay variability (e.g., enzyme source, substrate concentration). Dose-response curves should be normalized to positive controls (e.g., clorgyline for MAO-A). Conflicting cytotoxicity data may arise from cell line-specific uptake mechanisms, necessitating comparative studies in HEK293 vs. HepG2 cells .
Q. How are computational methods integrated to predict metabolic pathways and toxicity?
ADMET predictors (e.g., SwissADME) identify likely Phase I metabolites (e.g., O-demethylation at position 4). CYP450 inhibition assays (e.g., CYP3A4) validate predictions. Toxicity risk (e.g., mutagenicity via Ames test) is assessed for N-hydroxylated metabolites, which show increased DNA adduct formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
